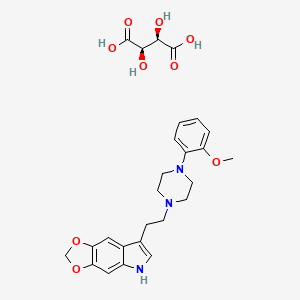
Solypertine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solypertine tartrate is an antiadrenergic drug known for its ability to selectively block the conditioned avoidance response in rats. It has been observed to potentiate hexobarbitone sleeping time, cause hypothermia, and provide protection from amphetamine toxicity in aggregated mice .
Preparation Methods
The synthetic routes and reaction conditions for Solypertine tartrate are not widely documented in public literature. the preparation of similar compounds often involves multi-step organic synthesis, including the formation of the core structure followed by the introduction of functional groups. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Solypertine tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Solypertine tartrate has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is used to study the effects of antiadrenergic drugs on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions related to the nervous system.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Solypertine tartrate involves its interaction with adrenergic receptors. By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in sympathetic nervous system activity. This results in effects such as reduced heart rate and blood pressure, as well as sedation and hypothermia.
Comparison with Similar Compounds
Solypertine tartrate can be compared with other antiadrenergic drugs such as:
Tolterodine tartrate: Used to treat overactive bladder by blocking muscarinic receptors.
Metoprolol tartrate: A beta-blocker used to treat high blood pressure and heart-related conditions.
This compound is unique in its specific antiadrenergic effects and its ability to block the conditioned avoidance response in animal models .
Properties
CAS No. |
5591-43-5 |
|---|---|
Molecular Formula |
C26H31N3O9 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C22H25N3O3.C4H6O6/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22;5-1(3(7)8)2(6)4(9)10/h2-5,12-14,23H,6-11,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
FDYHSJCNTRLQCR-LREBCSMRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















